

Application Note: Sequential Electrogravimetric Analysis of Copper and Uranium Alloys

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Compound of Interest

Compound Name: Copper;uranium

Cat. No.: B14721803

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Abstract

This application note details a robust and accurate method for the sequential determination of copper and uranium in alloy samples using electrogravimetry. Electrogravimetric analysis offers a high degree of precision and accuracy by quantitatively depositing the metals of interest onto a pre-weighed electrode.^[1] This method leverages the significant difference in the standard electrode potentials of copper and uranium to achieve a clean separation and individual quantification from a single sample solution. Copper is first deposited from an acidic solution at a controlled potential. Subsequently, the electrolyte is adjusted, and uranium is deposited as a hydrated oxide at a more negative potential. The final deposits are weighed to determine the percentage of each metal in the original alloy.

Introduction

The accurate determination of the composition of copper-uranium alloys is critical in various fields, including nuclear engineering and materials science. Electrogravimetry is a well-established analytical technique for the quantitative analysis of metals in alloys.^[1] It involves the controlled deposition of a metal onto an electrode from a solution by the application of an electric current. The mass of the deposited metal is then determined by the change in the electrode's weight.^[1]

Controlled-potential electrogravimetry is particularly suited for the analysis of multi-component alloys, as it allows for the selective deposition of individual metals by carefully controlling the potential of the working electrode.^[2] The significant difference between the standard reduction

potential of copper ($\text{Cu}^{2+} + 2\text{e}^- \rightarrow \text{Cu}$, $E^\circ = +0.34 \text{ V}$) and the deposition potential of uranium oxides from aqueous solutions (which occurs at significantly more negative potentials) allows for a straightforward sequential analysis.

This application note provides a detailed protocol for the sequential electrogravimetric determination of copper and uranium in an alloy sample.

Experimental Protocols

Sample Preparation and Dissolution

A representative sample of the copper-uranium alloy is required for accurate analysis.

Protocol:

- Accurately weigh approximately 0.5 g of the copper-uranium alloy into a 250 mL beaker.
- In a well-ventilated fume hood, cautiously add 20 mL of 8 M nitric acid (HNO_3) to dissolve the alloy. Gentle heating may be necessary to facilitate complete dissolution.[\[1\]](#)[\[3\]](#)
- Once the alloy is completely dissolved, add 50 mL of deionized water.
- If any solid residue (e.g., metastannic acid from tin impurities) is present, filter the solution through a fine-porosity filter paper into a 250 mL electrolytic beaker.[\[3\]](#) Wash the filter paper thoroughly with small portions of 0.5 M nitric acid to ensure quantitative transfer of the analytes.
- Add 2 mL of concentrated sulfuric acid (H_2SO_4) to the filtrate.
- Gently heat the solution to evaporate the nitric acid until dense white fumes of sulfur trioxide (SO_3) appear. This step is crucial to remove nitrate ions, which can interfere with the complete deposition of copper.
- Cool the solution to room temperature and carefully dilute it with deionized water to a final volume of approximately 150 mL.

Sequential Electrogravimetric Deposition

A three-electrode system comprising a platinum gauze working electrode (cathode), a platinum spiral counter electrode (anode), and a saturated calomel reference electrode (SCE) is recommended for controlled-potential electrolysis.

Protocol for Copper Deposition:

- Degrease the platinum gauze cathode by rinsing with acetone, followed by deionized water. Heat the electrode to red heat in a flame for a few minutes, cool it in a desiccator, and then accurately weigh it.
- Assemble the electrolysis cell with the weighed cathode, platinum anode, and SCE. Ensure the electrodes do not touch.
- Immerse the electrodes in the prepared sample solution.
- Apply a controlled potential of +0.30 V vs. SCE to the working electrode.
- Stir the solution gently during electrolysis to facilitate mass transport.
- Continue the electrolysis until the blue color of the copper ions disappears and the current drops to a steady, low value (typically for about 1-2 hours).
- To check for completeness of deposition, raise the level of the solution by adding a small amount of deionized water and continue the electrolysis for another 15 minutes. No fresh copper deposit should appear on the newly immersed part of the cathode.
- Once deposition is complete, without interrupting the applied potential, slowly lower the beaker while rinsing the cathode with a stream of deionized water.
- Disconnect the cathode, rinse it with acetone, and dry it in an oven at 110°C for 5-10 minutes.
- Cool the cathode in a desiccator and weigh it accurately. The difference in mass corresponds to the mass of deposited copper.

Protocol for Uranium Deposition:

- After copper deposition, transfer the remaining electrolyte to a clean electrolytic beaker.

- Add a few drops of phenolphthalein indicator and neutralize the excess acid by slowly adding ammonium hydroxide (NH_4OH) until the solution turns faintly pink. Then, add a few drops of dilute sulfuric acid to make the solution slightly acidic again.
- Add approximately 5 g of ammonium acetate to buffer the solution. The pH should be around 4-6.
- Reassemble the electrolysis cell with a new, clean, and pre-weighed platinum gauze cathode.
- Apply a controlled potential of -1.2 V vs. SCE to the working electrode.
- Continue the electrolysis with gentle stirring. Uranium will deposit on the cathode as a hydrated oxide ($\text{UO}_2 \cdot x\text{H}_2\text{O}$). The electrolysis is typically complete within 2-3 hours, indicated by a stable low current.
- Once the deposition is complete, without interrupting the applied potential, lower the beaker while rinsing the cathode with deionized water, followed by a final rinse with ethanol.
- Carefully dry the cathode under an infrared lamp or in an oven at a low temperature (around 120°C) to avoid spattering.
- Ignite the cathode at $800\text{-}900^\circ\text{C}$ in a muffle furnace for 30 minutes to convert the hydrated oxide to triuranium octoxide (U_3O_8).
- Cool the cathode in a desiccator and weigh it accurately. The mass of U_3O_8 is determined by the difference in weight.

Calculation of Percentages

The weight percentage of copper and uranium in the alloy can be calculated using the following formulas:

- % Copper = $(\text{Mass of Cu} / \text{Initial Mass of Alloy}) \times 100$
- % Uranium = $[(\text{Mass of } \text{U}_3\text{O}_8 \times 0.848) / \text{Initial Mass of Alloy}] \times 100$

(The conversion factor 0.848 is the ratio of the molar mass of 3U to the molar mass of U_3O_8).

Data Presentation

The following tables present hypothetical but realistic data from the sequential electrogravimetric analysis of a copper-uranium alloy sample.

Table 1: Electrogravimetric Data for Copper Determination

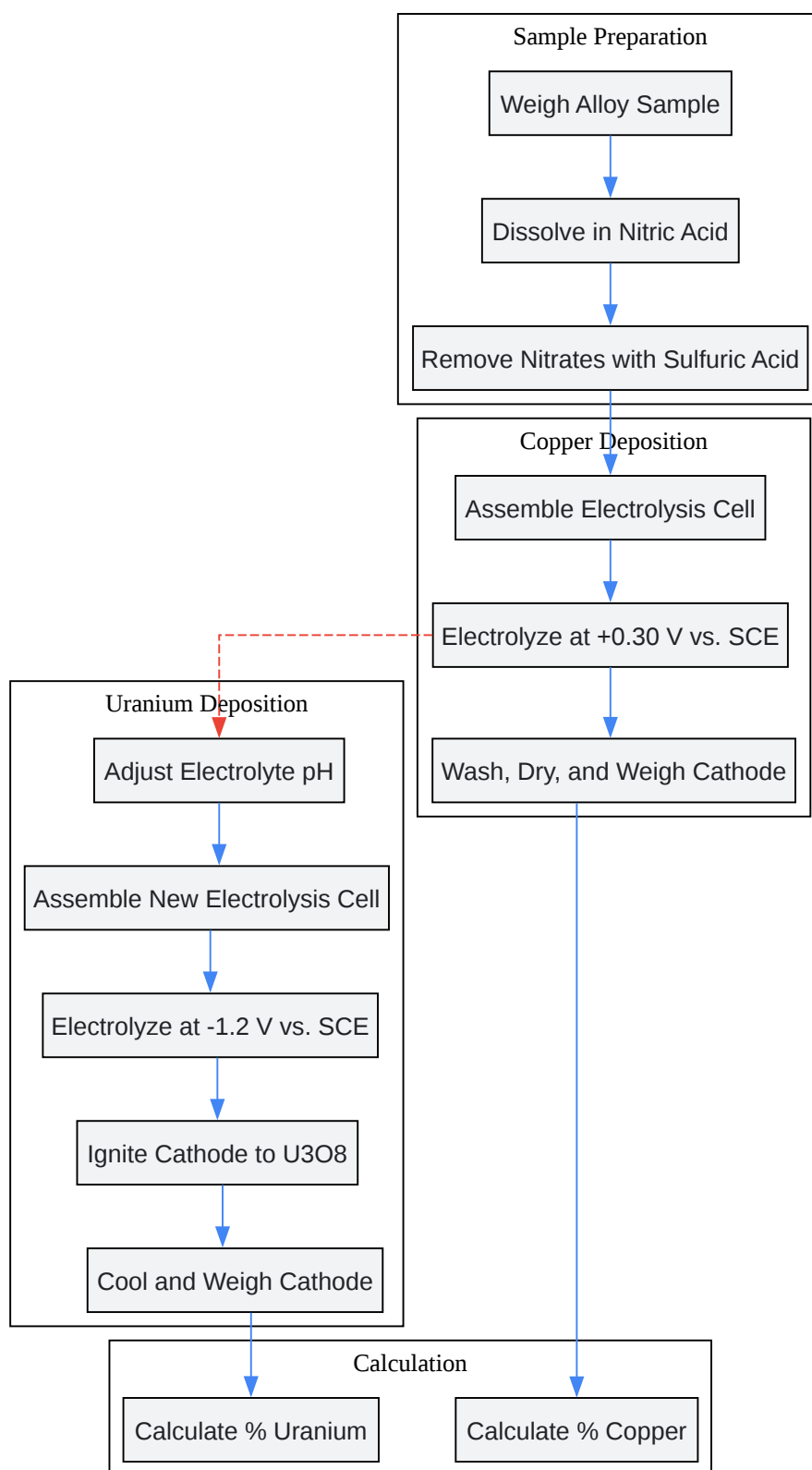
Parameter	Value
Initial Mass of Alloy Sample (g)	0.5124
Initial Mass of Cathode (g)	12.3456
Final Mass of Cathode (g)	12.7890
Mass of Deposited Copper (g)	0.4434
Percentage of Copper in Alloy (%)	86.53

Table 2: Electrogravimetric Data for Uranium Determination

Parameter	Value
Initial Mass of Alloy Sample (g)	0.5124
Initial Mass of Cathode (g)	13.1234
Final Mass of Cathode after Ignition (g)	13.2012
Mass of U_3O_8 (g)	0.0778
Mass of Uranium (g)	0.0660
Percentage of Uranium in Alloy (%)	12.88

Mandatory Visualizations

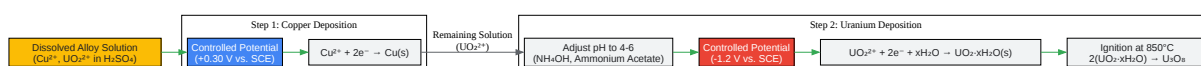
Experimental Workflow



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Caption: Experimental workflow for sequential electrogravimetric analysis.

Logical Relationship of Sequential Deposition



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Caption: Sequential deposition based on controlled potential.

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References

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- 3. staff.buffalostate.edu [staff.buffalostate.edu]
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